molecular formula C6H9NOS B11711886 5-Isopropylthiazol-2-ol

5-Isopropylthiazol-2-ol

Cat. No.: B11711886
M. Wt: 143.21 g/mol
InChI Key: MUHVDYYKRKFAKW-UHFFFAOYSA-N
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Description

5-Isopropylthiazol-2-ol is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. Thiazoles, including this compound, are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylthiazol-2-ol typically involves the reaction of isopropylamine with 2-bromoacetophenone in the presence of sulfur and a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Isopropylthiazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles .

Scientific Research Applications

5-Isopropylthiazol-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropylthiazol-2-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, including antibacterial and antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Isopropylthiazol-2-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique isopropyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

5-propan-2-yl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C6H9NOS/c1-4(2)5-3-7-6(8)9-5/h3-4H,1-2H3,(H,7,8)

InChI Key

MUHVDYYKRKFAKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC(=O)S1

Origin of Product

United States

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